molecular formula C12H16O3 B154588 2-(3-tert-butylphenoxy)acetic acid CAS No. 1878-55-3

2-(3-tert-butylphenoxy)acetic acid

Cat. No.: B154588
CAS No.: 1878-55-3
M. Wt: 208.25 g/mol
InChI Key: TZCJVGQCSABBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-tert-butylphenoxy)acetic acid: is an organic compound with the molecular formula C12H16O3 . This compound . This compound is used in various applications such as drug synthesis and agricultural studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-butylphenoxy)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The sodium hydroxide deprotonates the phenol hydroxy group, allowing it to react with chloroacetic acid to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound.

    Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or may be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while substitution may yield various phenoxy derivatives .

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.

Biology:

  • Studied for its potential biological activities, including its effects on cellular processes .

Medicine:

  • Investigated for its potential therapeutic applications, particularly in drug synthesis.

Industry:

  • Used in agricultural studies and potentially in the development of agrochemicals.

Mechanism of Action

it is likely to interact with specific molecular targets and pathways, influencing various biochemical processes .

Comparison with Similar Compounds

    AGIX-4207: A novel, orally active, phenolic antioxidant and anti-inflammatory compound with antirheumatic properties.

    Phenoxyacetic acid: A related compound with similar structural features but different applications and properties.

Uniqueness: 2-(3-tert-butylphenoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCJVGQCSABBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876882
Record name M-T-BUTYLPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-55-3
Record name 2-[3-(1,1-Dimethylethyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(1,1-Dimethylethyl)phenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-T-BUTYLPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1,1-dimethylethyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.